![molecular formula C22H22ClN3O3 B2662381 1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775314-06-1](/img/structure/B2662381.png)
1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic compound that has garnered attention for its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C22H22ClN3O3
- Molecular Weight : 411.89 g/mol
- CAS Number : 1775314-06-1
The compound features a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities. The structural components suggest potential interactions with biological macromolecules, influencing enzymatic pathways and receptor activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the oxadiazole moiety possess effective antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative analysis revealed that compounds with a piperidine backbone demonstrated enhanced activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
---|---|---|
Compound A | Moderate | Strong |
Compound B | Weak | Moderate |
1-(4-Chloro-2-methoxybenzoyl)-4-[...] | Strong | Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that it exhibits competitive inhibition against these enzymes, which is critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 2.14 ± 0.003 |
Urease | 6.28 ± 0.003 |
Case Studies
One notable study synthesized a series of piperidine derivatives and assessed their biological activities. The results demonstrated that the incorporation of the oxadiazole group significantly enhanced the cytotoxicity against cancer cell lines compared to standard drugs .
Cytotoxicity Assessment
In a cell line study involving Jurkat cells (a model for T-cell leukemia), the compound exhibited an IC50 value lower than that of traditional chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to 1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. For instance, derivatives containing oxadiazole moieties have shown significant effectiveness in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances anticonvulsant potency .
Compound Name | Median Effective Dose (mg/kg) | Protection Index |
---|---|---|
Compound A | 18.4 | 9.2 |
Compound B | 24.38 | 8.5 |
Antitumor Properties
The compound has also been evaluated for its antitumor activity against various cancer cell lines. Studies demonstrated that derivatives exhibited significant growth inhibition, particularly against colorectal cancer cells (HT29), with IC50 values indicating potent activity .
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
HT29 | 2.01 | This compound |
MCF7 | 5.71 | Similar Derivative |
Antimicrobial Activity
Research into the antimicrobial properties of piperidine derivatives has revealed that compounds related to this compound exhibit activity against both bacterial and fungal pathogens. The synthesized derivatives were tested against standard strains and displayed varying degrees of efficacy .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Xanthomonas axonopodis | 50 µg/mL |
Fusarium solani | 30 µg/mL |
Structure-Based Drug Design
The unique structural features of this compound make it a candidate for structure-based drug design approaches. The compound's ability to interact with specific biological targets can be modeled using computational techniques to optimize its pharmacological profile.
Case Study 1: Anticonvulsant Screening
In a study conducted by Siddiqui et al., a series of piperidine derivatives were evaluated for anticonvulsant activity using both electroshock and pentylenetetrazol (PTZ) models. The study concluded that the modifications at the piperidine ring significantly influenced the anticonvulsant efficacy, with certain derivatives outperforming established drugs in terms of protection index .
Case Study 2: Antitumor Efficacy
A comparative analysis involving multiple derivatives was performed to assess their antitumor efficacy against various cancer cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited superior activity compared to traditional chemotherapeutics like 5-fluorouracil .
Propiedades
IUPAC Name |
(4-chloro-2-methoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-14-17(23)7-8-18(19)22(27)26-11-9-15(10-12-26)13-20-24-21(25-29-20)16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDAXGYLOHXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.